LogP Lipophilicity Advantage of the Butanoyl Chain vs. Propanoyl and Acetyl Analogs
The n-butanoyl chain of the target compound confers a calculated LogP of 2.44, representing a measurable increase in lipophilicity compared to the propanoyl analog (LogP = 2.05) and the acetyl analog (XLogP3 = 1). This incremental LogP shift is critical for optimizing membrane permeability and target binding in medicinal chemistry campaigns . The LogP increase of approximately 0.39 log units per additional methylene group in the acyl chain follows the expected Hansch-Fujita relationship, providing predictable and tunable lipophilicity .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.44450 (Chemsrc) |
| Comparator Or Baseline | 4-(BOC-Amino)-1-propanoylpiperidine: LogP = 2.05440; 4-(BOC-Amino)-1-acetylpiperidine: XLogP3 = 1 |
| Quantified Difference | ΔLogP ≈ +0.39 vs. propanoyl analog; ΔLogP ≈ +1.44 vs. acetyl analog |
| Conditions | Predicted values from Chemsrc database |
Why This Matters
The higher LogP of the butanoyl analog may translate to improved membrane permeability and target binding for intracellular targets, making it the preferred choice when increased lipophilicity is desired in a SAR exploration.
